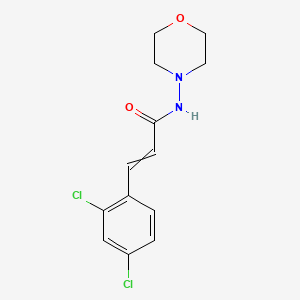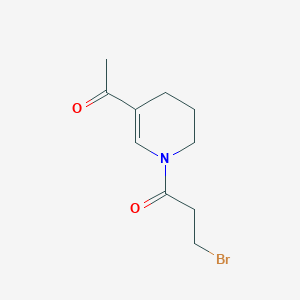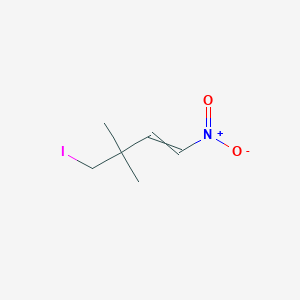
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene is an organic compound with the molecular formula C6H10INO2 It is characterized by the presence of an iodine atom, a nitro group, and a double bond within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene typically involves the iodination of 3,3-dimethyl-1-nitrobut-1-ene. This can be achieved through the reaction of 3,3-dimethyl-1-nitrobut-1-ene with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
化学反応の分析
Types of Reactions
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Oxidized derivatives with different functional groups.
科学的研究の応用
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Iodo-3,3-dimethyl-1-nitrobut-1-ene involves its interaction with various molecular targets. The iodine atom and nitro group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the nitro group can participate in redox reactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
4-Nitrobut-1-ene: Similar in structure but lacks the iodine atom.
3,3-Dimethyl-1-nitrobut-1-ene: Similar but without the iodine substitution.
4-Iodo-1-butene: Similar but lacks the nitro group.
Uniqueness
4-Iodo-3,3-dimethyl-1-nitrobut-1-ene is unique due to the presence of both an iodine atom and a nitro group within its structure.
特性
CAS番号 |
827573-98-8 |
|---|---|
分子式 |
C6H10INO2 |
分子量 |
255.05 g/mol |
IUPAC名 |
4-iodo-3,3-dimethyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C6H10INO2/c1-6(2,5-7)3-4-8(9)10/h3-4H,5H2,1-2H3 |
InChIキー |
QVFJFFWKYYPREX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CI)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


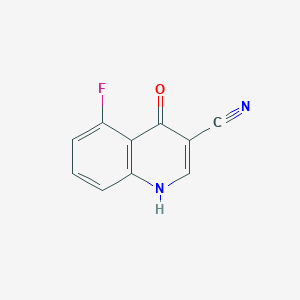
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
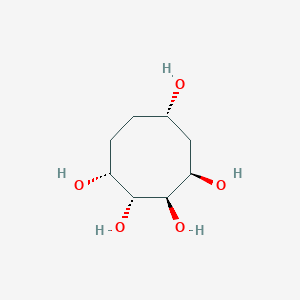
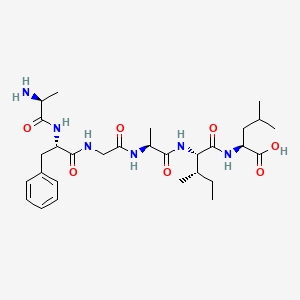
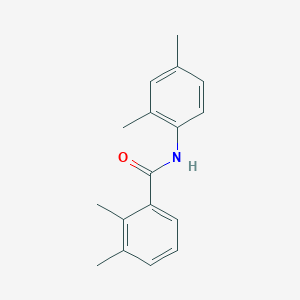
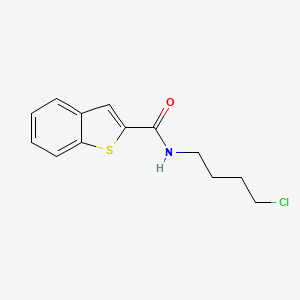
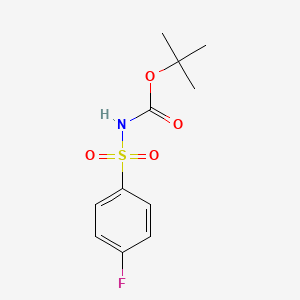
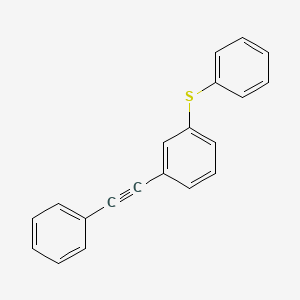
methanone](/img/structure/B14223063.png)
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
